N'-[7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Overview
Description
This compound is a type of post-emergence herbicide . It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . It has a molecular formula of C16H16F2N6O and an average mass of 346.335 Da .
Synthesis Analysis
The synthesis of this compound involves the use of regioselective N1-substituted 3-amino-1,2,4-triazoles . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]pyrimidin-2-yl group . The structure also includes a 2,4-difluorophenoxy group . More details about the molecular structure can be found in the referenced papers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 291.26 and a storage temperature of 28 C .Scientific Research Applications
Antibacterial Activity
"N'-[7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide" is a compound that may share structural similarities with 1,2,4-triazole-containing hybrids. These hybrids, including the 1,2,4-triazolo[1,5-a]pyrimidine hybrid essramycin, have been identified for their potent antibacterial activity against drug-resistant strains of bacteria such as Staphylococcus aureus. Such compounds are known to inhibit critical bacterial enzymes like DNA gyrase and penicillin-binding protein, showcasing a broad spectrum of action against various pathogens including drug-resistant forms (Li & Zhang, 2021).
Role in Drug Development
The structure of "this compound" suggests potential utility in the development of novel pharmaceuticals. Compounds containing the 1,2,4-triazole moiety have been utilized in the synthesis of drugs targeting central nervous system disorders, showcasing their versatility in medicinal chemistry. These compounds exhibit a wide range of biological activities, underlining their importance in the discovery and development of new therapeutic agents (Saganuwan, 2017).
Chemical Synthesis and Modification
The compound's structure is indicative of its potential for chemical synthesis and modification, contributing to research in organic chemistry. Specifically, the 1,2,4-triazole core is a focus of interest due to its presence in compounds that possess a wide range of biological activities. This makes it a valuable scaffold for the design of new molecules with improved pharmacological profiles. The versatility of the 1,2,4-triazole ring in chemical reactions facilitates the development of novel compounds with potential therapeutic applications (Kaushik et al., 2019).
Future Directions
Properties
IUPAC Name |
N'-[7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6O/c1-10(25-14-5-4-11(17)8-12(14)18)13-6-7-19-16-21-15(22-24(13)16)20-9-23(2)3/h4-10H,1-3H3/b20-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLIOQQYIEQCK-AWQFTUOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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